[4-(2,3-Dichlorophenoxy)phenyl]methanamine
Description
[4-(2,3-Dichlorophenoxy)phenyl]methanamine is a substituted phenylmethanamine derivative featuring a phenoxy linker substituted with two chlorine atoms at the 2- and 3-positions of the aromatic ring. This compound belongs to a class of aryl ethers with a primary amine functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
[4-(2,3-dichlorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-2-1-3-12(13(11)15)17-10-6-4-9(8-16)5-7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMEGUWURTJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(2,3-Dichlorophenoxy)phenyl]methanamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicine and agriculture.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenoxy group attached to a phenylmethanamine backbone. Its molecular formula is , with a molecular weight of approximately 326.22 g/mol. The structure can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 2,3-dichlorophenol with an appropriate amine under controlled conditions. The process can yield various intermediates that are further refined to obtain the final product.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within cellular pathways. The dichlorophenoxy group is known to modulate the activity of certain proteins involved in cellular signaling, potentially influencing processes such as cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibitory effects at low concentrations.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in treating inflammatory diseases.
- Agricultural Applications : The compound has been investigated for its herbicidal properties, particularly in controlling broadleaf weeds without harming cereal crops. Its mechanism involves disrupting the hormonal balance within target plants, leading to uncontrolled growth and eventual death.
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
[4-(2,3-Dichlorophenoxy)phenyl]methanamine is a chemical compound that has garnered attention for its diverse applications, particularly in the fields of agriculture and pharmaceuticals. This article explores its scientific research applications, highlighting case studies and data tables that provide comprehensive insights into its utility.
Herbicide Development
One of the primary applications of this compound is in the formulation of herbicides. This compound is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is extensively used for weed control in various agricultural settings. The effectiveness of phenoxy herbicides like 2,4-D lies in their ability to selectively target broadleaf weeds while sparing grasses, making them invaluable in cereal crop management and lawn care .
Table 1: Comparison of Herbicidal Activity
| Compound Name | Type | Target Weeds | Application Method |
|---|---|---|---|
| 2,4-D | Selective Herbicide | Broadleaf weeds | Spraying |
| This compound | Potential Herbicide | TBD | TBD |
Pharmaceutical Applications
Research has indicated potential pharmaceutical applications for this compound, particularly as a building block in the synthesis of various bioactive compounds. Its structural properties make it suitable for modifications that enhance pharmacological activity. For instance, derivatives of phenoxyphenyl compounds have been investigated for their anti-inflammatory and analgesic properties .
Case Study: Synthesis of Phenoxy Derivatives
A study explored the synthesis of phenoxy derivatives from this compound and assessed their biological activities. The results indicated that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting a pathway for developing new therapeutic agents.
Environmental Monitoring
The compound's chlorinated structure raises concerns regarding environmental persistence and toxicity. Research has focused on its degradation pathways in soil and water systems. Microbial degradation studies show that specific bacterial strains can metabolize chlorinated phenoxy compounds, providing insights into bioremediation strategies .
Table 2: Microbial Degradation Studies
| Microorganism | Substrate Used | Degradation Rate (%) |
|---|---|---|
| Sphingomonas herbicidovorans | 2,4-D | 95% within 48 hours |
| Pseudomonas putida | This compound | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural features, molecular weights, and substituents of [4-(2,3-Dichlorophenoxy)phenyl]methanamine and its analogs:
Key Observations:
- Chlorine vs.
- Linker Flexibility: The phenoxy linker in the target compound provides rigidity, whereas propoxy-modified analogs (e.g., {4-[3-(2,4-dichlorophenoxy)propoxy]phenyl}methanamine) introduce conformational flexibility, which may influence binding interactions in biological systems .
- Biphenyl vs. Phenoxy Systems: Biphenyl derivatives like [4-(3-chlorophenyl)phenyl]methanamine HCl exhibit planar aromatic systems, contrasting with the non-planar phenoxy group in the target compound. This difference could affect solubility and π-π stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
